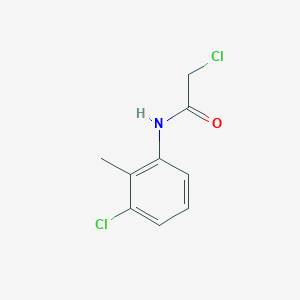

2-chloro-N-(3-chloro-2-methylphenyl)acetamide

Beschreibung

The exact mass of the compound 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37257. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-N-(3-chloro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-chloro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZOMYDYUYMZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280218 | |

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-94-1 | |

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DICHLORO-ORTHO-ACETOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide

Executive Summary

This technical guide provides a comprehensive overview of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, a halogenated aromatic amide of interest in synthetic chemistry and materials science. This document details the compound's core chemical and physical properties, provides a validated protocol for its synthesis with mechanistic explanations, and outlines the expected analytical characterization. Furthermore, it discusses the broader research context for chloro-N-aryl acetamides and establishes a robust framework for safe handling and use. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for use as a chemical intermediate or research tool.

Chemical Identity and Core Properties

2-chloro-N-(3-chloro-2-methylphenyl)acetamide is a disubstituted N-phenylacetamide. Its structure features a chloroacetamide group attached to a 3-chloro-2-methylaniline moiety. This combination of a reactive chloroacetyl group and a substituted aromatic ring makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | N/A |

| CAS Number | 99585-94-1 | [1][2][3][4] |

| Molecular Formula | C₉H₉Cl₂NO | [2] |

| Molecular Weight | 218.08 g/mol | [2][4] |

| LogP (Octanol/Water) | 2.59 | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

| Physical Form | Expected to be a solid at room temperature | Inferred |

Synthesis and Mechanistic Rationale

The synthesis of N-aryl acetamides is a cornerstone reaction in organic chemistry, typically achieved through the chloroacetylation of an appropriate aniline derivative.[5] This process is a classic example of nucleophilic acyl substitution.

Principle of Synthesis

The synthesis proceeds by the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (from the nitrogen) yields the final amide product. The reaction cogenerates hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting aniline (which would render it non-nucleophilic) and to drive the reaction to completion.

Experimental Protocol: Synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide

This protocol is a representative method based on established procedures for analogous compounds.[6][7][8]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-methylaniline (1 equivalent) in an inert solvent such as tetrahydrofuran (THF) or ethyl acetate.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or pyridine (1.5 equivalents), to the solution. This is a critical step to scavenge the HCl produced during the reaction.

-

Reaction Initiation: Cool the flask in an ice bath to 0-5°C to control the exothermic nature of the reaction.

-

Acylating Agent Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes with vigorous stirring. Maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Workflow Visualization

Figure 1: General workflow for the synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide.

Potential Applications and Research Context

While specific, large-scale applications for 2-chloro-N-(3-chloro-2-methylphenyl)acetamide are not extensively documented, compounds within the chloro-N-aryl acetamide class are widely recognized for their utility in several research and development areas:

-

Synthetic Intermediates: The reactive C-Cl bond is susceptible to nucleophilic substitution, making these compounds valuable precursors for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[5][9] For instance, they can be used to build heterocyclic structures or to introduce specific side chains onto larger molecular scaffolds.

-

Bioactivity Screening: Halogenated acetamides have been investigated for a range of biological activities.[6] Various derivatives have shown potential as antimicrobial (antibacterial and antifungal) agents, herbicides, and disinfectants.[6][7][10] The title compound serves as a candidate for such screening programs.

-

Material Science: Amide-containing molecules can exhibit interesting properties related to hydrogen bonding and molecular self-assembly, making them of potential interest in the development of novel organic materials.

Safety, Handling, and Toxicology

Warning: Compounds in this class are generally considered hazardous.

-

Acute Toxicity: Chloroacetamide is classified as toxic if swallowed.[10][11] Animal studies show a median lethal dose (LD50) of 138 mg/kg bw in rats via oral administration.[10]

-

Skin and Eye Irritation: The substance is irritating to the eyes and skin.[11][12]

-

Sensitization: Repeated or prolonged contact may cause skin sensitization.[10]

-

Reproductive Toxicity: Animal tests indicate that chloroacetamide is suspected of damaging fertility or the unborn child.[10][11]

-

Environmental Hazards: The compound class is generally harmful to aquatic life.[11]

Recommended Handling Procedures

-

Engineering Controls: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.

-

Body Protection: A lab coat and appropriate protective clothing should be worn.

-

-

Hygiene: Avoid all contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Hazard-Response Relationship

Sources

- 1. Page loading... [guidechem.com]

- 2. You are being redirected... [hit2lead.com]

- 3. 2-CHLORO-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE CAS#: 99585-94-1 [m.chemicalbook.com]

- 4. 99585-94-1|2-Chloro-N-(3-chloro-2-methylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.info [ijpsr.info]

- 7. media.neliti.com [media.neliti.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to 2-chloro-N-(3-chloro-2-methylphenyl)acetamide (CAS Number: 99585-94-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(3-chloro-2-methylphenyl)acetamide is a member of the N-aryl chloroacetamide class of compounds. This chemical family is of significant interest in the fields of agrochemicals and medicinal chemistry due to the diverse biological activities exhibited by its members. Chloroacetamides are known for their herbicidal and antimicrobial properties, making them valuable scaffolds in the development of new bioactive molecules.[1][2] This guide provides a comprehensive technical overview of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, including its chemical properties, a detailed synthesis protocol, analytical characterization methods, and an exploration of its potential applications based on the known activities of related compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide.

| Property | Value | Source |

| CAS Number | 99585-94-1 | - |

| Molecular Formula | C₉H₉Cl₂NO | - |

| Molecular Weight | 218.08 g/mol | [3] |

| IUPAC Name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | [3] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCl | - |

| Calculated LogP | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is typically achieved through the chloroacetylation of 3-chloro-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of 3-chloro-2-methylaniline on the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The intermediate then collapses, with the reformation of the carbonyl double bond and the expulsion of a proton, which is neutralized by a base, to yield the final N-acylated product.

Caption: Generalized mechanism for the synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide.

Detailed Synthesis Protocol

This protocol is based on established methods for the chloroacetylation of anilines.[1]

Materials:

-

3-chloro-2-methylaniline

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-chloro-2-methylaniline (1.0 eq) in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath to 0-5 °C with constant stirring. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-chloro-N-(3-chloro-2-methylphenyl)acetamide.

-

Caption: Step-by-step workflow for the synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are commonly employed for the analysis of N-aryl chloroacetamides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, the methylene protons of the chloroacetyl group, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, and the isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms.

Caption: Analytical workflow for the characterization of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide.

Applications and Biological Activity

While specific biological data for 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is not extensively reported in the literature, the broader class of chloroacetamides has well-documented biological activities.

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture to control annual grasses and some broadleaf weeds.[2] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants.[2] The herbicidal efficacy of chloroacetamides is influenced by their chemical structure, which affects their uptake, transport, and interaction with the target enzyme.[4]

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of N-aryl chloroacetamides against a range of bacteria and fungi.[1][5] The biological activity is often attributed to the ability of the chloroacetamide moiety to alkylate essential biomolecules within the microbial cells.[6] The nature and position of substituents on the aryl ring can significantly modulate the antimicrobial potency and spectrum of activity.[5][7] For instance, compounds with halogen substituents on the phenyl ring have shown promising activity against Gram-positive bacteria.[5][7]

Caption: Potential biological activities of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide based on its chemical class.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, the following safety precautions should be observed.

-

Hazard Identification: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-chloro-N-(3-chloro-2-methylphenyl)acetamide is a versatile compound with potential applications in the development of new herbicides and antimicrobial agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and methods for its analytical characterization. While further research is needed to fully elucidate the specific biological activities of this compound, the information presented here serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, agrochemistry, and drug discovery.

References

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. [Link]

-

Mihajlović, M., et al. (2022). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 27(19), 6529. [Link]

-

Klarić, M., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 35-46. [Link]

-

Klarić, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

-

Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate. [Link]

-

Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate. [Link]

-

Stratton, C. F., et al. (2020). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 15(10), 2736-2746. [Link]

-

Asif, M. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

-

Riaz, A., et al. (2023). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Scientific Reports, 13(1), 12345. [Link]

-

Bravo, J. A., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 27(15), 4908. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-chloro-5-methylphenyl)acetamide. PubChem. [Link]

-

PubChem. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. PubChem. [Link]

-

Yusufov, M. S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

-

Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]

-

ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Publications. [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem. [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

2-chloro-N-(3-chloro-2-methylphenyl)acetamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide

This document provides a comprehensive technical guide for the synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, a valuable compound in chemical research and development. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, ensuring a robust and reproducible process for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-chloro-N-(3-chloro-2-methylphenyl)acetamide belongs to the class of N-aryl chloroacetamides. This family of compounds is recognized for its utility as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Notably, various N-alkyl/aryl chloroacetamide structures have demonstrated significant antimicrobial, antibacterial, and antifungal properties, making them an area of active investigation.[2][3][4]

The primary synthetic strategy for this target molecule involves the nucleophilic acyl substitution reaction between 3-chloro-2-methylaniline and chloroacetyl chloride. This approach is favored for its high efficiency, straightforward execution, and the ready availability of starting materials. The core of this process is the formation of an amide bond, a fundamental transformation in organic chemistry.

The Core Synthesis Pathway: Mechanism and Rationale

The synthesis proceeds via a well-understood nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-2-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The electron-withdrawing nature of the two chlorine atoms on chloroacetyl chloride makes its carbonyl carbon particularly susceptible to nucleophilic attack.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which is the chloride ion.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by a mild base present in the reaction mixture, to yield the final, neutral amide product, 2-chloro-N-(3-chloro-2-methylphenyl)acetamide. The base is critical for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

The workflow for this synthesis is outlined in the diagram below.

Caption: A flowchart of the complete synthesis workflow.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control, is critical for achieving a high yield and purity.

3.1. Safety and Handling Precautions

-

General: All operations must be conducted inside a certified chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Reagent Hazards:

-

Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle with extreme caution, avoiding any contact with skin or inhalation of vapors.[5]

-

3-chloro-2-methylaniline: Toxic and an irritant. Avoid skin and eye contact.

-

Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.

3.2. Reagents and Stoichiometry

The following table outlines the quantities for a representative laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-chloro-2-methylaniline | C₇H₈ClN | 141.60 | 3.54 g | 25.0 | 1.0 |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 2.2 mL (3.1 g) | 27.5 | 1.1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | - |

| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 3.08 g | 37.5 | 1.5 |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | - |

3.3. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.54 g (25.0 mmol) of 3-chloro-2-methylaniline in 20 mL of glacial acetic acid.[7]

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 and 5 °C. Maintaining this low temperature is crucial to control the exothermic reaction.[8]

-

Acylation: While vigorously stirring the cooled aniline solution, slowly add 2.2 mL (27.5 mmol) of chloroacetyl chloride dropwise using a syringe or dropping funnel over 15-20 minutes.[7] Concurrently or immediately following, add 3.08 g (37.5 mmol) of anhydrous sodium acetate to the mixture. A precipitate will likely form during the addition.[1]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.[3]

-

Product Isolation (Workup): Pour the reaction mixture into a beaker containing 150 mL of ice-cold water. Stir the resulting slurry thoroughly with a glass rod to break up any clumps.[2][7]

-

Filtration and Washing: Collect the solid crude product by vacuum filtration using a Büchner funnel.[7] Wash the filter cake with two 25 mL portions of cold water to remove residual acetic acid and salts. Press the solid as dry as possible on the funnel.[8]

-

Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.

Characterization and Validation

The identity and purity of the synthesized 2-chloro-N-(3-chloro-2-methylphenyl)acetamide should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range indicates high purity.

-

Spectroscopy (NMR, IR, MS):

-

¹H NMR will confirm the presence of aromatic, methyl, and methylene protons with appropriate chemical shifts and integrations.

-

IR spectroscopy should show characteristic peaks for the N-H stretch (~3250 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and C-Cl stretches.[2]

-

Mass spectrometry will confirm the molecular weight of the compound.

-

Conclusion

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide via acylation of 3-chloro-2-methylaniline with chloroacetyl chloride is a reliable and scalable method. The key pillars for success in this synthesis are meticulous control of the reaction temperature and the effective neutralization of the HCl byproduct. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate with high purity and yield.

References

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

Neliti. (2020). SYNTHESIS OF 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

- Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 28.

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Chloro-N-(3-methylphenyl)acetamide. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

-

IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

- Google Patents. (1943). US2321278A - Preparation of chloroacetamide.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. ijpsr.info [ijpsr.info]

- 3. media.neliti.com [media.neliti.com]

- 4. 2-CHLORO-N-(3-METHYLPHENYL)ACETAMIDE CAS#: 32428-61-8 [amp.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-chloro-N-(3-chloro-2-methylphenyl)acetamide: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, a compound of interest within the broader class of chloroacetamides. While direct literature on this specific molecule is nascent, this document synthesizes established knowledge from analogous structures to provide a robust predictive framework for its synthesis, characterization, and potential biological activities. The insights herein are designed to empower researchers in navigating the exploration of this and related novel chemical entities.

Introduction: The Significance of Chloroacetamides

The chloroacetamide functional group is a cornerstone in medicinal chemistry and agrochemistry.[1] Compounds bearing this moiety are recognized for a wide spectrum of biological activities, including herbicidal, antifungal, and antibacterial properties.[1][2][3] The herbicidal action of chloroacetamides, for instance, is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential for plant growth.[1]

The subject of this guide, 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, is an N-substituted aryl acetamide. The specific substitution pattern on the phenyl ring—a chlorine atom at the 3-position and a methyl group at the 2-position—is anticipated to modulate its biological and chemical properties. Understanding the interplay between these structural features is paramount for harnessing its potential in various applications.

Synthesis and Mechanistic Rationale

The synthesis of N-aryl acetamides is typically achieved through the N-acylation of an appropriate aniline derivative with an acyl chloride.[4] In the case of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, the logical synthetic route involves the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride.[2]

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final amide product. A non-nucleophilic base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid byproduct.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide (C₉H₉Cl₂NO). As publicly available, fully assigned spectral data for this specific compound is limited, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis. It is designed for researchers, scientists, and professionals in drug development, offering in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes detailed, field-proven experimental protocols, data summary tables, and a logical workflow for structural confirmation, establishing a benchmark for the characterization of this and similar novel compounds.

Introduction

2-chloro-N-(3-chloro-2-methylphenyl)acetamide is a substituted aromatic amide. Compounds of this class are pivotal in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1] Accurate structural elucidation is the bedrock of all subsequent research and development. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, providing orthogonal and complementary data to build a complete molecular picture.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide comprises a disubstituted aniline ring N-acylated with a chloroacetyl group. Key structural features to be identified are:

-

Aromatic Ring: A 1,2,3-trisubstituted benzene ring with three adjacent protons.

-

Amide Linkage: A secondary amide (-CONH-) group.

-

Aliphatic Groups: A methyl group (-CH₃) on the aromatic ring and a chloromethyl group (-CH₂Cl) from the acetyl moiety.

-

Halogen Atoms: Two chlorine atoms, one on the aromatic ring and one on the acetyl group.

These features will give rise to distinct and predictable signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis will focus on ¹H NMR to map the proton environment and ¹³C NMR to identify all unique carbon atoms.

Predicted ¹H NMR Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the amide proton, the three aromatic protons, the methylene protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups (like -Cl and -CONH-) causing a downfield shift.

-

Amide Proton (N-H): A broad singlet is expected around δ 8.0-8.5 ppm . Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its downfield position is characteristic of amide protons.[2]

-

Aromatic Protons (Ar-H): The three adjacent protons on the phenyl ring will form a coupled system. Based on the substitution pattern (chloro at C3, methyl at C2), we predict:

-

A doublet of doublets (dd) or triplet (t) around δ 7.3-7.5 ppm for the proton at C5.

-

A doublet (d) around δ 7.1-7.3 ppm for the proton at C4.

-

A doublet (d) around δ 7.0-7.2 ppm for the proton at C6. The exact splitting patterns and coupling constants (J ≈ 7-8 Hz) will confirm their relative positions.

-

-

Methylene Protons (-CH₂Cl): A sharp singlet is expected around δ 4.2-4.3 ppm . The adjacent electron-withdrawing chlorine atom and carbonyl group cause a significant downfield shift.[3]

-

Methyl Protons (-CH₃): A singlet is predicted around δ 2.2-2.4 ppm . Its position is characteristic of a methyl group attached to an aromatic ring.[4]

Predicted ¹³C NMR Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Carbonyl Carbon (C=O): Expected in the range of δ 164-167 ppm . This is a characteristic chemical shift for an amide carbonyl.[3]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected.

-

The carbon bearing the nitrogen (C1) is predicted around δ 135-138 ppm .

-

The carbons bearing the methyl (C2) and chloro (C3) groups are expected around δ 130-135 ppm .

-

The remaining three aromatic carbons (C4, C5, C6) will appear between δ 125-130 ppm .

-

-

Methylene Carbon (-CH₂Cl): Predicted to be around δ 42-45 ppm .[3]

-

Methyl Carbon (-CH₃): Expected around δ 14-18 ppm .

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ ppm) | Assignment |

| 8.0 - 8.5 (s, 1H) | N-H |

| 7.3 - 7.5 (m, 1H) | Ar-H |

| 7.0 - 7.3 (m, 2H) | Ar-H |

| 4.2 - 4.3 (s, 2H) | -CH₂Cl |

| 2.2 - 2.4 (s, 3H) | -CH₃ |

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.[5][6]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[7] Ensure the solvent is of high purity to avoid extraneous signals.[8]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Set a spectral width of 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-2048 scans.

-

Set a spectral width of 240 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets.

-

-

Processing: Process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at δ 77.16 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum Analysis (ATR-FTIR)

The spectrum of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is expected to show several characteristic absorption bands.

-

N-H Stretch: A sharp, single peak is expected in the region of 3250-3300 cm⁻¹ . This is characteristic of a secondary amide N-H bond.[1][10]

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ .

-

C=O Stretch (Amide I Band): A very strong, sharp absorption is predicted in the range of 1660-1680 cm⁻¹ . This is one of the most prominent peaks in the spectrum and is indicative of the amide carbonyl group.[1][11]

-

N-H Bend (Amide II Band): A strong peak is expected around 1530-1550 cm⁻¹ , arising from the in-plane bending of the N-H bond coupled with C-N stretching.[1]

-

Aromatic C=C Bending: Medium to sharp peaks will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: Absorptions for the two C-Cl bonds are expected in the fingerprint region, typically between 700-850 cm⁻¹ .

| Predicted IR Data |

| Wavenumber (cm⁻¹) |

| 3250 - 3300 |

| > 3000 |

| 1660 - 1680 |

| 1530 - 1550 |

| 1400 - 1600 |

| 700 - 850 |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique that requires minimal sample preparation.[12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.[13]

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electron Ionization (EI) is a common technique that causes reproducible fragmentation.[14]

Predicted Mass Spectrum Analysis (EI-MS)

-

Molecular Ion (M⁺): The molecular formula is C₉H₉Cl₂NO, with a monoisotopic mass of 217.01 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This will result in a cluster of peaks:

-

M⁺ (m/z 217): Containing two ³⁵Cl atoms. This will be the most abundant peak in the cluster.

-

(M+2)⁺ (m/z 219): Containing one ³⁵Cl and one ³⁷Cl. Its intensity will be approximately 65% of the M⁺ peak.

-

(M+4)⁺ (m/z 221): Containing two ³⁷Cl atoms. Its intensity will be approximately 10% of the M⁺ peak. Observing this 100:65:10 ratio is a definitive indicator of a molecule containing two chlorine atoms.

-

-

Key Fragmentation Pathways: The primary fragmentation in aromatic amides is typically cleavage of the amide bond (α-cleavage).[15][16]

-

Acylium Ion: Loss of the 3-chloro-2-methylaniline radical will lead to the formation of the chloroacetyl cation [ClCH₂CO]⁺ at m/z 77/79 .

-

Aniline Cation: Cleavage can also lead to the formation of the protonated 3-chloro-2-methylaniline ion [C₇H₇ClN]⁺ at m/z 140/142 .

-

Loss of Cl: Fragmentation of the molecular ion by loss of a chlorine radical will produce a peak at m/z 182 .

-

Loss of CO: Aromatic acylium ions can further lose carbon monoxide.[17]

-

| Predicted MS Data |

| m/z (relative intensity) |

| 217:219:221 (100:65:10) |

| 140:142 (100:33) |

| 77:79 (100:33) |

Visualization of Fragmentation

The logical relationship for the primary fragmentation pathway can be visualized.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR [m.chemicalbook.com]

- 5. organomation.com [organomation.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. nmr-bio.com [nmr-bio.com]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide in Organic Solvents

Foreword: Understanding Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, a molecule of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge to predict, understand, and experimentally determine its solubility in a range of organic solvents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a robust experimental protocol for its quantitative determination, and offer insights into the practical application of this knowledge.

Molecular Profile of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility behavior.

Chemical Structure:

Figure 1: Chemical structure of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 99585-94-1 | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO | [1] |

| Molecular Weight | 218.08 g/mol | [1] |

| Calculated logP | 2.59 | [1] |

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide possesses both polar and non-polar characteristics, which will dictate its solubility in various organic solvents.

-

Polar Moieties: The amide group (-C(O)NH-) is a significant contributor to the molecule's polarity, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The two chlorine atoms also contribute to the molecule's polarity due to their electronegativity.

-

Non-Polar Moieties: The phenyl ring and the methyl group are non-polar, hydrophobic components.

Based on this structure, we can make the following qualitative predictions:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amide group of the target molecule. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have dipole moments and can interact with the polar regions of the molecule. Solvents like DMSO are powerful, universal solvents for many organic compounds, and good solubility is anticipated.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the polar amide group and chlorine atoms will likely limit the solubility in highly non-polar solvents. However, the non-polar phenyl ring and methyl group may allow for some degree of solubility, particularly in aromatic solvents like toluene through pi-pi stacking interactions.

Predicted Qualitative Solubility:

| Solvent Category | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | Soluble to Moderately Soluble | Hydrogen bonding with the amide group. |

| Polar Aprotic | Acetone | Soluble | Dipole-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong polar interactions. |

| Non-Polar Aromatic | Toluene | Sparingly Soluble | Favorable interactions with the phenyl ring, but limited by the polar amide. |

| Non-Polar Aliphatic | Hexane | Insoluble to Sparingly Soluble | Dominated by unfavorable interactions with the polar functional groups. |

Disclaimer: This table represents predicted solubility based on chemical principles. Experimental verification is necessary for quantitative assessment.

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate and reliable solubility data, a well-defined experimental protocol is essential. The following describes the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide in a selected organic solvent at a specific temperature.

Materials:

-

2-chloro-N-(3-chloro-2-methylphenyl)acetamide (purity >99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow:

Figure 2: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by ensuring that the concentration of the solute in solution does not change with further shaking time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of the compound in the same solvent with known concentrations.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample filtrate and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide in various organic solvents is currently lacking, this guide provides a robust framework for both the theoretical prediction and experimental determination of this crucial parameter. The principles of "like dissolves like," coupled with an understanding of the molecule's structural features, offer a solid basis for initial solubility estimates. However, for the precise and reliable data required in a research and development setting, the detailed experimental protocol provided herein is indispensable.

Future work should focus on the systematic experimental measurement of the solubility of this compound in a diverse range of pharmaceutically relevant solvents at different temperatures. Such data would be invaluable for guiding formulation development, optimizing reaction conditions in synthetic chemistry, and refining computational solubility prediction models.

References

-

PubChem. 2-chloro-N-(3-chloro-5-methylphenyl)acetamide. [Link]

-

MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]

-

CAS Common Chemistry. N-(3-Chloro-2-methylphenyl)acetamide. [Link]

-

PubChem. 2-amino-N-(3-chloro-2-methylphenyl)acetamide. [Link]

-

PubChem. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. [Link]

-

ResearchGate. Synthetic route of synthesized chloroacetamide derivatives (1–22). [Link]

-

PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

Chemsrc. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]

-

Routledge. Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. [Link]

-

ScienceDirect. Prediction of Solubility of Drugs by Conductor-Like Screening Model for Real Solvents. [Link]

-

Sciencemadness Wiki. Chloroacetamide. [Link]

-

PubChem. Acetamide. [Link]

-

PubChem. N-(3-Chlorophenyl)acetamide. [Link]

-

NIST WebBook. Acetamide, N-(3-methylphenyl)-. [Link]

Sources

physical and chemical characteristics of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, a substituted aromatic amide with potential applications in chemical synthesis and drug discovery. Due to the limited availability of experimental data for this specific compound, this document synthesizes information from established chemical principles and data available for structurally related molecules to provide a robust predictive profile.

Molecular Structure and Identification

2-chloro-N-(3-chloro-2-methylphenyl)acetamide is a secondary amide characterized by a chloroacetamide group attached to a 3-chloro-2-methylaniline moiety. The presence of two chlorine atoms and a methyl group on the aromatic ring, along with the reactive chloroacetyl side chain, imparts a unique combination of steric and electronic properties that influence its reactivity and potential biological activity.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | - |

| CAS Number | 99585-94-1 | [1] |

| Molecular Formula | C₉H₉Cl₂NO | [1] |

| Molecular Weight | 218.08 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCl | - |

| InChI Key | Not available | - |

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide and its key precursor, 3-chloro-2-methylaniline. Properties for the target compound are largely extrapolated from general principles and data for analogous compounds due to a lack of direct experimental values.

| Property | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide (Predicted/Calculated) | 3-chloro-2-methylaniline (Experimental) | Source |

| Appearance | Colorless to off-white solid | Yellow or brown liquid | [2] |

| Melting Point | Not available | 2°C | [3] |

| Boiling Point | Not available | 245°C at 760 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMF) | Soluble in hot water and alcohol; Insoluble in ether and benzene | [2] |

| Density | Not available | 1.185 g/mL at 25°C | [3] |

| logP | 2.59 (Calculated) | 2.4 (Calculated) | [1][3] |

| Refractive Index | Not available | 1.588 at 20°C | [2] |

Synthesis and Reactivity

The primary and most direct route for the synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is the N-acylation of 3-chloro-2-methylaniline with chloroacetyl chloride. This is a well-established reaction for the formation of amide bonds.[4]

Synthesis Workflow

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-chloro-N-(3-chloro-2-methylphenyl)acetamide

Introduction: The Versatile Chloroacetamide Building Block

The precursor, 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, represents a highly versatile and strategic starting material in modern heterocyclic chemistry. Its structure is primed for a variety of cyclization strategies, making it a valuable tool for accessing complex molecular scaffolds. The two key reactive sites—the electrophilic α-chloro carbon of the acetamide group and the substituted phenyl ring—can be exploited for both intramolecular and intermolecular transformations.

This guide focuses primarily on the most direct and powerful application of this precursor: the intramolecular Friedel-Crafts acylation to construct the tricyclic acridone core. Acridine and its acridone analogues are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities, including use as DNA intercalators in anticancer therapy and as fluorescent probes.[1][2][3] We will provide a detailed protocol for this transformation, explain the underlying mechanistic principles, and then explore alternative synthetic pathways that leverage the reactivity of the chloroacetyl moiety.

Primary Synthetic Pathway: Intramolecular Friedel-Crafts Acylation to Acridones

The most prominent application of N-aryl chloroacetamides is their cyclization under acidic conditions to form lactam-containing heterocyclic systems.[4][5] This reaction is a classic example of an intramolecular Friedel-Crafts acylation, a robust method for forming new carbon-carbon bonds on an aromatic ring.[6] In the case of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, this reaction leads to a substituted dihydroacridinone, a core component of many biologically active molecules.[7][8][9]

Mechanism & Regioselectivity

The reaction proceeds via the generation of a highly electrophilic acylium ion or a Lewis acid-complexed equivalent, which then attacks the electron-rich phenyl ring. The regiochemical outcome of the cyclization is dictated by the directing effects of the substituents on the aniline ring.

-

Activation: A strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄) activates the terminal chloro group, facilitating its departure and the formation of an electrophilic acyl cation intermediate.

-

Electrophilic Aromatic Substitution (EAS): The acyl cation is attacked by the π-electrons of the phenyl ring. The position of attack is governed by the existing substituents. The methyl group (-CH₃) is an activating, ortho,para-director, while the chloro group (-Cl) is a deactivating, but also ortho,para-director. The cyclization is expected to occur at the C6 position, which is ortho to the activating methyl group and para to the deactivating chloro group, and is sterically accessible.

-

Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final tricyclic product.

The overall workflow for this synthesis is depicted below.

Caption: Experimental workflow for acridone synthesis.

Protocol 1: Lewis Acid-Catalyzed Synthesis of 4,8-dichloro-9-methyl-3,4-dihydroacridin-1(2H)-one

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylations of N-aryl chloroacetamides.

Materials:

-

2-chloro-N-(3-chloro-2-methylphenyl)acetamide (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane.

-

Lewis Acid Addition: Cool the solvent to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the stirring solvent. Note: This addition can be exothermic.

-

Substrate Addition: Once the AlCl₃ is well-suspended, slowly add a solution of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide in anhydrous DCM to the flask over 15-20 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40 °C).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction's completion. This typically takes 4-8 hours.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 2M HCl to dissolve the aluminum salts. Caution: Quenching is highly exothermic and releases HCl gas.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure acridone product.

| Parameter | Condition | Rationale |

| Catalyst | Anhydrous AlCl₃ (2.5 eq) | Strong Lewis acid required to activate the chloroacetamide for electrophilic attack. More than stoichiometric amounts are needed as the product ketone complexes with AlCl₃.[6] |

| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for Friedel-Crafts reactions and has an appropriate boiling point for reflux. Must be anhydrous to prevent quenching the Lewis acid. |

| Temperature | 0 °C to Reflux (~40 °C) | Initial low temperature controls the exothermic reaction, while reflux provides the energy needed for cyclization. |

| Quenching Agent | Ice / 2M HCl | Safely decomposes the aluminum chloride complex and protonates any basic byproducts. |

| Expected Yield | 60-80% (Estimated) | Based on similar intramolecular Friedel-Crafts cyclizations reported in the literature. |

Alternative Pathway: Synthesis via Nucleophilic Substitution

The chloroacetyl group is an excellent electrophile, susceptible to substitution by a wide range of nucleophiles.[10] This reactivity can be harnessed to build diverse heterocyclic systems where the acridone core is not the target. This approach involves an initial Sₙ2 reaction at the α-chloro carbon, followed by a subsequent cyclization step.

Protocol 2: Synthesis of a Thiazolidinone Derivative

This protocol demonstrates the reaction of the chloroacetamide with a sulfur nucleophile (thiourea), followed by cyclization to form a 2-imino-thiazolidin-4-one ring system.

Sources

- 1. Medicinal chemistry of acridine and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. researchgate.net [researchgate.net]

protocol for N-alkylation using 2-chloro-N-(3-chloro-2-methylphenyl)acetamide

An Application Guide for the N-Alkylation of Amines using 2-Chloro-N-(3-chloro-2-methylphenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide as an N-alkylating agent. N-alkylation is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals.[1] This guide details the mechanistic principles, safety and handling protocols, a detailed step-by-step experimental procedure, and key considerations for reaction optimization and troubleshooting. The protocols are designed to be self-validating, incorporating in-process monitoring and robust purification strategies to ensure high-quality outcomes.

Introduction: The Role of α-Chloroacetamides in Synthesis

α-Haloacetamides are versatile electrophilic building blocks in organic synthesis. The presence of an electron-withdrawing amide group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic attack. Specifically, 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is a valuable reagent for introducing the N-(3-chloro-2-methylphenyl)acetamido moiety onto a primary or secondary amine. This transformation, a direct N-alkylation, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The resulting N-substituted acetamide derivatives are significant scaffolds in medicinal chemistry, appearing in compounds developed as anti-inflammatory agents, kinase inhibitors, and other therapeutic candidates.[3][4] This guide provides a foundational protocol for leveraging this reagent in discovery chemistry campaigns.

Reagent Profile and Physicochemical Properties

A thorough understanding of the alkylating agent's properties is critical for experimental design.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | [5] |

| CAS Number | 99585-94-1 | [5] |

| Molecular Formula | C₉H₉Cl₂NO | [5] |

| Molecular Weight | 218.08 g/mol | [5][6] |

| Appearance | Typically a solid at room temperature. | General knowledge |

| Purity | >95% (Typical for commercial sources) | [5] |

Mechanistic Pathway of N-Alkylation

The N-alkylation reaction between an amine (primary or secondary) and 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is a classic SN2 reaction. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to the chlorine). This attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion as the leaving group and the formation of a new carbon-nitrogen bond.[2] A base is required to neutralize the hydrogen chloride (HCl) that is cogenerated, driving the reaction to completion.

Caption: SN2 mechanism for N-alkylation of an amine.

Safety, Handling, and Waste Disposal

4.1 Hazard Identification While a specific safety data sheet (SDS) for 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is not widely available, its structural class, α-chloroacetamides, is known to be hazardous. The parent compound, 2-chloroacetamide, is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[7][8] Related N-substituted chloroacetamides are known skin and serious eye irritants.[9] It is imperative to handle this reagent with the assumption that it carries similar hazards.

4.2 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[10][11]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[8]

-

Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.[10]

-

Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

4.3 Handling and Storage

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from strong bases and reducing agents.[10]

4.4 Waste Disposal

-

Dispose of all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container according to institutional and local regulations.[8][10]

Detailed Experimental Protocol: N-Alkylation

This protocol provides a general method for the N-alkylation of a representative primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

5.1 Materials and Equipment

-

2-chloro-N-(3-chloro-2-methylphenyl)acetamide (1.0 equiv)

-

Amine of interest (primary or secondary, 1.1-1.2 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with stir bar

-

Reflux condenser and heating mantle/oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

5.2 Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine of interest (1.1 equiv), anhydrous potassium carbonate (2.0 equiv), and a magnetic stir bar.

-

Solvent Addition: Add anhydrous acetonitrile to create a slurry with a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Rationale: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions while being relatively easy to remove under vacuum.[2] K₂CO₃ is a cost-effective inorganic base that is sufficient for this transformation and is easily removed by filtration.[12]

-

Reagent Addition: Add 2-chloro-N-(3-chloro-2-methylphenyl)acetamide (1.0 equiv) to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C. Rationale: Heating increases the reaction rate. The chosen temperature is a good starting point to achieve a reasonable rate without promoting significant side reactions.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical TLC system would be ethyl acetate/hexanes. Visualize spots using a UV lamp. The reaction is complete when the limiting starting material is consumed.

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and wash the filter cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Redissolve the crude residue in a larger volume of ethyl acetate (or another suitable organic solvent like dichloromethane). e. Wash the organic layer sequentially with water (2x) and brine (1x). Rationale: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and dry the organic layer. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of 0% to 50% ethyl acetate in hexanes) to isolate the pure N-alkylated product.[13]

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

General Experimental Workflow

The following diagram outlines the logical flow of the N-alkylation protocol.

Caption: A typical experimental workflow for N-alkylation.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |